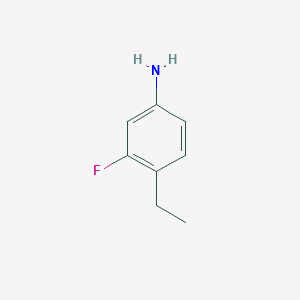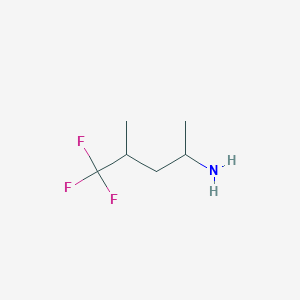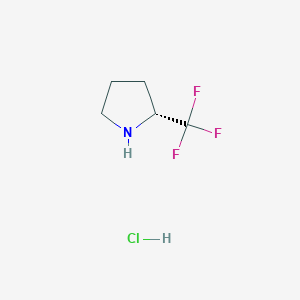
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Übersicht
Beschreibung
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride, or (R)-2-TFMPH, is a chiral building block used in the synthesis of a wide variety of compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has been widely studied due to its versatile synthetic applications and its ability to be used as a chiral building block for a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Overview of Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, have garnered significant interest in medicinal chemistry due to their versatility and biological activity. These compounds are valued for their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage. Their non-planarity, a phenomenon called "pseudorotation," enhances this effect. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been studied for their selective biological activities. These activities are influenced by steric factors and the spatial orientation of substituents, affecting their binding to enantioselective proteins and offering varied biological profiles. The synthesis strategies for these compounds are categorized based on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives. This review underscores the medicinal chemist’s approach to designing new pyrrolidine compounds with diverse biological profiles, highlighting the significant role of stereochemistry in drug design (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold
Pyrrolidine scaffolds serve as the basis for designing inhibitors targeting matrix metalloproteinases (MMPs), which are crucial in various physiological and pathological processes. These inhibitors are considered potential therapeutics for diseases such as cancer, rheumatism, and cardiovascular disorders. Among the pyrrolidine scaffold-based MMP inhibitors, several categories have been identified, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. These inhibitors exhibit low nanomolar activity against certain MMP subclasses, demonstrating the pyrrolidine ring as an excellent scaffold for MMP inhibitor design. This review focuses on the structure, activity, and selectivity profiles of these inhibitors, providing insights into the advancements in MMP inhibitor development and their potential therapeutic applications (Cheng et al., 2008).
Eigenschaften
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389310-06-8 | |
| Record name | Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
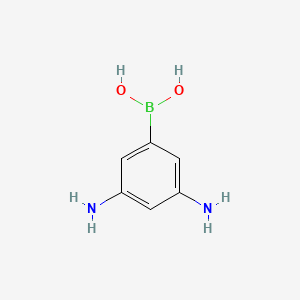
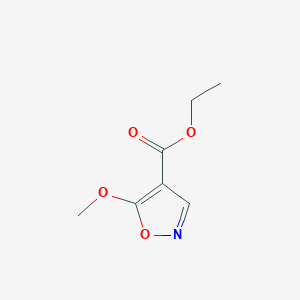
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
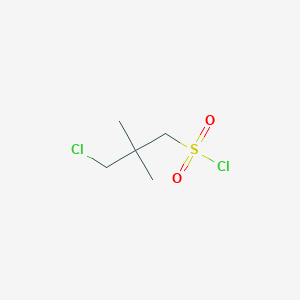
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)

![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)

![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
